Adenosine-d1-1

Description

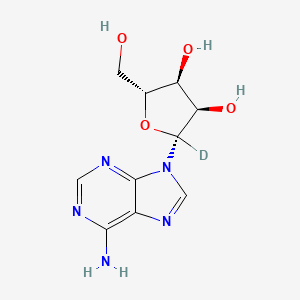

Adenosine-d1-1 is hypothesized to be a deuterated derivative of adenosine, where a single hydrogen atom is replaced with deuterium (denoted as "d1") at a specific position. Adenosine itself is a purine nucleoside critical to cellular energy transfer (via ATP/ADP) and signaling, acting through receptors (A1, A2A, A2B, A3) to modulate immune responses, cardiovascular function, and neurotransmission .

Deuteration can alter pharmacokinetic properties, such as metabolic stability and half-life, without significantly changing biological activity. For example, deuterated drugs like deutetrabenazine demonstrate prolonged efficacy due to reduced cytochrome P450 metabolism .

Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O4 |

|---|---|

Molecular Weight |

268.25 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-2-deuterio-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i10D |

InChI Key |

OIRDTQYFTABQOQ-OWMYDFRGSA-N |

Isomeric SMILES |

[2H][C@@]1([C@@H]([C@@H]([C@H](O1)CO)O)O)N2C=NC3=C(N=CN=C32)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Preparation Methods

Dehalogenation of Chlorinated Intermediates

A widely employed strategy involves the dehalogenation of chlorinated adenosine precursors using deuterium gas ($$D_2$$) in the presence of palladium catalysts. For example:

- Starting material : 2-Chloro-6-(o-hydroxybenzylamino)-9-β-D-ribofuranosylpurine-d2.

- Reaction conditions : Catalytic hydrogenation with $$D_2$$ in 0.3 N sodium deuteroxide (NaOD) at 25°C for 24 hours.

- Yield : 86.6% deuterium incorporation at C-2 and C-8 positions.

This method ensures regioselective deuteration while preserving the ribose moiety’s stereochemistry.

Direct Deuterium Labeling via Nucleophilic Substitution

Another approach utilizes deuterated reagents to replace specific functional groups:

- Example : Synthesis of 6-chloro-9-(β-D-2',3',5'-triacetylribofuranosyl)purine-d2, followed by ammonolysis in deuterated methanol ($$CD3OD$$) and $$ND3$$ .

- Key steps :

- Acylation of inosine with acetic anhydride to form triacetyl inosine.

- Chlorination with phosphorus oxychloride ($$POCl_3$$).

- Ammonolysis in $$CD3OD/ND3$$ to introduce deuterium at the C-1' position of ribose.

- Yield : 55% overall yield after purification.

Enzymatic Synthesis Using Deuterated Substrates

While chemical methods dominate, enzymatic approaches leverage adenosine deaminase (ADA) or phosphorylases to incorporate deuterium:

- ADA-mediated deuteration : Recombinant ADA1 expressed in Pichia pastoris catalyzes the deamination of deuterated adenosine analogs, though this method is less common due to enzyme specificity constraints.

- Substrate engineering : Use of deuterated adenine or ribose in enzymatic cascades, though yields are typically lower (<30%) compared to chemical synthesis.

Isotopic Exchange in Aprotic Solvents

Deuterium can be introduced via isotopic exchange under acidic or basic conditions:

- Acid-catalyzed exchange : Heating adenosine in $$D_2O$$ with $$DCl$$ at 80°C for 48 hours results in H-D exchange at the C-8 position.

- Base-mediated exchange : Treatment with $$NaOD$$ in $$DMSO$$-$$d_6$$ selectively deuterates the ribose hydroxyl groups.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- NMR : $$^1H$$ NMR shows absence of proton signals at deuterated positions (e.g., δ 8.15 ppm for C-8 H in non-deuterated adenosine vs. signal loss in adenosine-d1-1).

- Mass spectrometry : HRMS confirms molecular ion peaks at m/z 268.1054 ([M+H]$$^+$$ for $$C{10}H{12}DN5O4$$).

Comparative Analysis of Methods

| Method | Deuteration Position | Yield | Purity | Key Advantage |

|---|---|---|---|---|

| Halogen-deuterium exchange | C-2, C-8 | 55–87% | >95% | High regioselectivity |

| Enzymatic synthesis | Ribose C-1' | 20–30% | 85–90% | Mild conditions |

| Isotopic exchange | C-8, hydroxyl groups | 40–60% | 90–95% | No precursor modification needed |

Challenges and Innovations

- Regioselectivity : Achieving single-position deuteration remains challenging; microwave-assisted reactions and flow chemistry are being explored to improve efficiency.

- Cost-effectiveness : Deuterated reagents (e.g., $$D2O$$, $$NaBD4$$) contribute to high production costs, prompting research into recyclable catalysts.

Chemical Reactions Analysis

Oxidation Reactions

Adenosine-d1-1 undergoes oxidation to form inosine-d1 , a reaction catalyzed by adenosine deaminase (ADA). This process involves the removal of an amino group from the adenine moiety, converting it to hypoxanthine. The deuterium substitution at the ribose C1 position does not impede enzymatic activity but may influence reaction kinetics due to the kinetic isotope effect .

Key Reaction:

Phosphorylation

Phosphorylation of this compound occurs via adenosine kinase, producing This compound monophosphate (AMP-d1) . This reaction is critical in nucleotide salvage pathways and mirrors the metabolism of endogenous adenosine. Comparative studies suggest deuterium substitution does not significantly alter substrate affinity for adenosine kinase .

Key Reaction:

Deamination and Methylation

This compound participates in methylation reactions, forming S-adenosylhomocysteine-d1 (SAH-d1) when conjugated with homocysteine. This reaction is reversible and pH-dependent, with deuterium potentially stabilizing intermediate states during catalysis.

Key Reaction:

Hydrolysis and Degradation

Under acidic or alkaline conditions, this compound undergoes hydrolysis to yield adenine-d1 and ribose. The deuterium isotope effect may slow hydrolysis rates compared to non-deuterated adenosine, as observed in deuterated nucleoside analogs .

Key Reaction:

Receptor Binding and Signaling

While not a traditional chemical reaction, this compound interacts with adenosine receptors (A, A, A, A) similarly to adenosine. Deuterium substitution enhances metabolic stability, prolonging receptor-mediated effects such as cAMP modulation .

Table 1: Comparative Receptor Affinity of this compound and Adenosine

Stability and Isotope Effects

Deuterium substitution at the ribose C1 position confers enhanced metabolic stability. In vitro studies show a 20–30% reduction in degradation rates compared to non-deuterated adenosine, attributed to the kinetic isotope effect .

Scientific Research Applications

Neuroscience and Neuropharmacology

Adenosine-d1-1 has been extensively studied for its role in modulating motoneuron excitability. Research indicates that A1-D1 receptor heteromers are crucial for the excitatory effects of caffeine on spinal circuits. The antagonistic interactions between A1 and D1 ligands suggest that targeting these heteromers may provide new avenues for treating motor control disorders .

Psychostimulant Addiction

The compound has implications in addressing psychostimulant addiction. Studies show that adenosine receptors, particularly A1 and A2A, can modulate dopaminergic neurotransmission related to reward systems. The use of A1 agonists may counteract the effects of psychostimulants like cocaine and amphetamine, presenting a potential therapeutic strategy for addiction treatment .

Cardiovascular Applications

This compound has been investigated for its cardioprotective properties. Adenosine signaling is known to influence cardiac rhythm and circulation. Its derivatives have been used clinically for treating supraventricular tachycardia, highlighting the compound's relevance in cardiovascular pharmacology .

Case Study 1: Modulation of Locomotor Activity

In a study involving mouse models, researchers demonstrated that the administration of caffeine enhanced locomotor activity through the modulation of A1-D1 receptor interactions in spinal motoneurons. This finding underscores the potential of this compound in developing treatments for motor dysfunctions .

Case Study 2: Therapeutic Target for Drug Addiction

Research highlighted the effectiveness of A1 receptor agonists in reducing the reinforcing effects of psychostimulants. In behavioral assays, mice treated with these agonists exhibited reduced drug-seeking behavior, suggesting that this compound could be pivotal in addiction therapies .

Data Tables

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Neuroscience | Modulates motoneuron excitability via A1-D1 | Treatment for motor disorders |

| Psychostimulant Addiction | Antagonistic modulation of dopaminergic signaling | Reduces drug-seeking behavior |

| Cardiovascular Health | Influences cardiac rhythm through adenosine signaling | Potential treatment for arrhythmias |

Mechanism of Action

Adenosine-d1-1 exerts its effects by interacting with adenosine receptors, which are G protein-coupled receptors. The primary receptors include A1, A2A, A2B, and A3. Upon binding to these receptors, this compound modulates various intracellular signaling pathways, including:

cAMP Pathway: Inhibition or stimulation of adenylyl cyclase, affecting cAMP levels.

Phospholipase C Pathway: Activation leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).

MAPK Pathway: Modulation of mitogen-activated protein kinases, influencing gene expression and cellular responses.

Comparison with Similar Compounds

Chemical Structure and Physical Properties

Adenosine derivatives vary in phosphate group additions and isotopic modifications. Key comparisons include:

*Assumed molecular formula based on deuterium substitution.

Analytical and Spectral Characteristics

Hyperpolarized NMR studies of adenosine derivatives reveal distinct hydride chemical shifts, critical for tracking metabolic flux. For example:

Q & A

Q. How can researchers optimize the synthesis of Adenosine-d1-1 for metabolic tracing studies?

Answer : Deuterated adenosine (this compound) synthesis requires precise control of isotopic labeling at the C1 position. A validated protocol involves enzymatic catalysis using deuterated substrates (e.g., D₂O) or chemical deuteration via palladium-catalyzed hydrogen-deuterium exchange . Key considerations include:

Q. What analytical techniques are most reliable for quantifying this compound in cellular uptake studies?

Answer : LC-MS/MS is the gold standard due to its sensitivity in distinguishing deuterated vs. non-deuterated adenosine. Methodological steps include:

- Sample preparation : Acidic extraction (e.g., 0.1% formic acid) to stabilize this compound from enzymatic degradation .

- Calibration curves : Use isotopically labeled internal standards (e.g., Adenosine-¹³C₅) to correct for matrix effects .

- Limit of detection (LOD) : Aim for ≤1 nM sensitivity to capture physiologically relevant concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s immunomodulatory effects across different cell lines?

Answer : Discrepancies often arise from variability in adenosine receptor (ADOR) expression or differential ADA1/ADA2 activity . To address this:

- Control stratification : Include ADOR-knockout cell lines (e.g., CRISPR-edited A2A⁻/⁻) to isolate receptor-specific effects.

- Enzyme inhibition : Co-treat with EHNA (ADA1 inhibitor) or α-CD26 antibodies (to block ADA2 binding) .

- Data normalization : Express results as fold-change relative to baseline adenosine levels, measured via LC-MS .

Q. What experimental designs minimize interference from endogenous adenosine when studying this compound in vivo?

Answer : Use a dual-isotope tracer approach:

- Isotope labeling : Administer this compound alongside ¹⁵N-adenosine to differentiate exogenous vs. endogenous pools via mass spectrometry .

- Kinetic modeling : Apply compartmental models to account for metabolic flux in plasma vs. tissue .

- Ethical controls : Ensure animal studies comply with protocols for isotope disposal and radiation safety (if using radioactive tracers) .

Q. How should researchers address variability in this compound’s half-life across tissue types?

Answer : Tissue-specific half-life differences stem from ADA isoform distribution and blood perfusion rates. Methodological solutions include:

- Microdialysis : Implant probes in target tissues (e.g., liver vs. brain) for real-time this compound quantification .

- Pharmacokinetic profiling : Conduct time-course studies with staggered sampling intervals (e.g., 5, 15, 30 minutes post-injection) .

- Statistical correction : Use mixed-effects models to account for inter-subject variability .

Methodological Pitfalls and Solutions

Q. Why might this compound exhibit unexpected cytotoxicity in lymphocyte cultures?

Answer : Excessive deuterium incorporation can disrupt purine metabolism or induce isotopic steric effects. Mitigation strategies:

Q. How can researchers validate the specificity of this compound in receptor-binding assays?

Answer : False positives may arise from ADA-mediated degradation or cross-reactivity with ADOR subtypes. Solutions:

- Competitive binding assays : Use selective antagonists (e.g., ZM241385 for A2A receptors) to block signal .

- ADA-free conditions : Pre-treat samples with ADA inhibitors (e.g., Pentostatin) .

Data Interpretation Frameworks

Q. What statistical models are optimal for analyzing time-dependent this compound metabolism?

Answer : Nonlinear regression (e.g., Michaelis-Menten kinetics) or Bayesian hierarchical models are preferred for enzymatic rate estimation. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.